molecular formula C13H9FO3 B14286754 2-Fluoro-5-phenoxybenzenecarboxylic acid CAS No. 137654-22-9

2-Fluoro-5-phenoxybenzenecarboxylic acid

Cat. No.: B14286754
CAS No.: 137654-22-9
M. Wt: 232.21 g/mol
InChI Key: YDKQOYMVJJFBBF-UHFFFAOYSA-N
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Description

2-Fluoro-5-phenoxybenzenecarboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a benzene ring substituted with a fluorine atom at the 2-position, a phenoxy group at the 5-position, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-phenoxybenzenecarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-phenoxybenzenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atom or the phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

2-Fluoro-5-phenoxybenzenecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-phenoxybenzenecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and phenoxy group can influence the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzoic acid: Similar structure but lacks the phenoxy group.

    5-Phenoxybenzoic acid: Similar structure but lacks the fluorine atom.

    2-Fluoro-4-phenoxybenzenecarboxylic acid: Similar structure with a different substitution pattern.

Uniqueness

2-Fluoro-5-phenoxybenzenecarboxylic acid is unique due to the specific combination of the fluorine atom and phenoxy group on the benzene ring. This combination can result in distinct chemical properties and biological activities compared to similar compounds.

Properties

CAS No.

137654-22-9

Molecular Formula

C13H9FO3

Molecular Weight

232.21 g/mol

IUPAC Name

2-fluoro-5-phenoxybenzoic acid

InChI

InChI=1S/C13H9FO3/c14-12-7-6-10(8-11(12)13(15)16)17-9-4-2-1-3-5-9/h1-8H,(H,15,16)

InChI Key

YDKQOYMVJJFBBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)F)C(=O)O

Origin of Product

United States

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